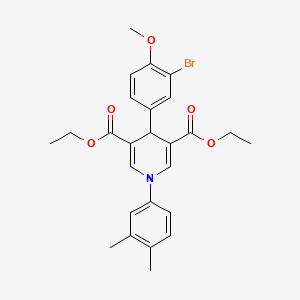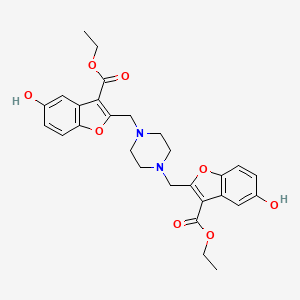![molecular formula C29H25BrN4O6S B11521975 ethyl (2E)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521975.png)
ethyl (2E)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a furan ring, a thiazolopyrimidine core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the furan ring with the 2-bromo-4-nitrophenyl substituent.
- Construction of the thiazolopyrimidine core.
- Coupling of the furan and thiazolopyrimidine intermediates.
- Introduction of the ethyl ester group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The bromine atom can be substituted with other groups via nucleophilic substitution.
Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential pharmaceutical agent with activity against specific targets.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and furan-containing molecules. Compared to these, ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may offer unique properties due to its specific substituents and overall structure.
Properties
Molecular Formula |
C29H25BrN4O6S |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H25BrN4O6S/c1-5-39-28(36)25-16(2)31-29-33(26(25)17-6-8-18(9-7-17)32(3)4)27(35)24(41-29)15-20-11-13-23(40-20)21-12-10-19(34(37)38)14-22(21)30/h6-15,26H,5H2,1-4H3/b24-15+ |
InChI Key |
HGKWBRCPSVBZIY-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11521900.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11521910.png)
![6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11521911.png)


![Nalpha-[(benzyloxy)carbonyl]-N-cycloheptyltryptophanamide](/img/structure/B11521927.png)
![(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11521929.png)
![2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11521932.png)
![1,3-dimethyl-5-(4-nitrophenyl)-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B11521938.png)
![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-2-(4-methoxyphenyl)-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11521942.png)
![5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11521958.png)
![Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11521963.png)
![1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11521974.png)
